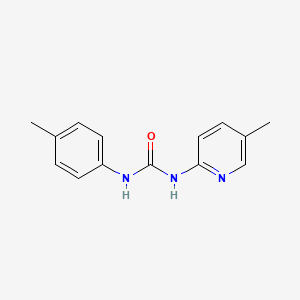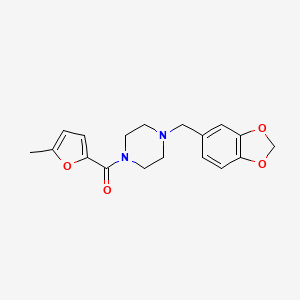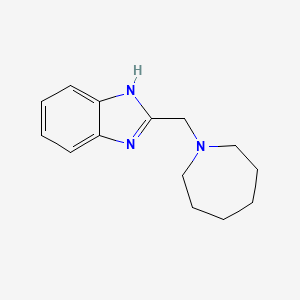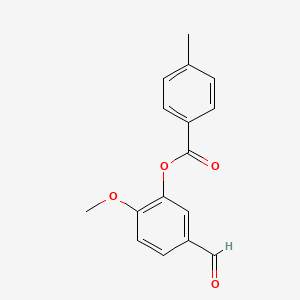![molecular formula C18H14Cl2O3 B5881925 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5881925.png)
3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one, also known as DMBO, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely studied for its potential use in scientific research due to its unique chemical properties and biological effects.
作用機序
The mechanism of action of 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activity of protein kinases such as AKT and MAPK, which are involved in cell survival and proliferation. This compound has also been found to activate the p53 pathway, which is involved in the induction of apoptosis. Furthermore, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 by inhibiting the activity of NF-κB.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and leukemia. This compound has also been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In addition, this compound has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized with high purity. It has been extensively studied for its biological effects and has been shown to have potential therapeutic applications. However, there are also some limitations to the use of this compound in lab experiments. It has been found to have low solubility in water, which can make it difficult to use in some experiments. In addition, the mechanism of action of this compound is not fully understood, which can make it challenging to interpret the results of experiments.
将来の方向性
There are several future directions for the study of 3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one. One potential direction is to further investigate its anticancer activity and its potential use in cancer therapy. Another direction is to study its neuroprotective effects and its potential use in the treatment of neurodegenerative diseases. In addition, further research is needed to fully understand the mechanism of action of this compound and to identify its molecular targets. Overall, this compound has shown great potential for use in scientific research and has the potential to lead to the development of new therapeutic agents.
合成法
3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one can be synthesized by the reaction of 3,6-dichloro-4-methylcoumarin with 3-methylbenzyl alcohol in the presence of a strong acid catalyst. The reaction proceeds via an esterification process and results in the formation of this compound as a white crystalline solid. The purity of the synthesized this compound can be confirmed by various analytical techniques such as NMR spectroscopy and HPLC.
科学的研究の応用
3,6-dichloro-4-methyl-7-[(3-methylbenzyl)oxy]-2H-chromen-2-one has been studied for its potential use in various scientific research fields such as cancer therapy, neuroprotection, and inflammation. It has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative diseases. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
特性
IUPAC Name |
3,6-dichloro-4-methyl-7-[(3-methylphenyl)methoxy]chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2O3/c1-10-4-3-5-12(6-10)9-22-16-8-15-13(7-14(16)19)11(2)17(20)18(21)23-15/h3-8H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWXKSDQAPOMRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=C(C=C3C(=C(C(=O)OC3=C2)Cl)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[(cyclopentylamino)carbonothioyl]-1-piperazinecarboxylate](/img/structure/B5881847.png)
![4-chloro-1-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5881854.png)
![4-(1H-benzimidazol-1-yl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B5881857.png)



![3-isopropoxy-N-[2-(1-pyrrolidinyl)phenyl]benzamide](/img/structure/B5881879.png)

![N-[4-(dimethylamino)phenyl]-4-isopropylbenzamide](/img/structure/B5881889.png)




![3,4-dimethoxy-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5881948.png)